Cas no 133025-23-7 ((S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride)

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride is a chiral compound featuring a piperazine core substituted with a 2-methoxyphenyl group and a phenylpropanamide moiety. The dihydrochloride salt enhances solubility and stability, making it suitable for research applications. Its stereospecific (S)-configuration ensures precise interaction with biological targets, particularly in studies involving neurotransmitter receptors. The tert-butyl group contributes to steric hindrance, potentially improving metabolic stability. This compound is valuable for pharmacological investigations, especially in the context of central nervous system (CNS) research, due to its structural resemblance to ligands targeting serotonin or dopamine receptors. High purity and well-defined stereochemistry support reproducible experimental outcomes.
(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride structure
133025-23-7 structure
Product name:(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride
CAS No:133025-23-7
MF:C24H33N3O2
MW:395.537726163864
CID:166469
PubChem ID:115111

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride
    • (S)-WAY 100135 DIHYDROCHLORIDE
    • 1-Piperazinepropanamide,N-(1,1-dimethylethyl)-4-(2-methoxyphenyl)-a-phenyl-
    • N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide
    • (S)-WAY 100135
    • (S)-WAY1001352
    • WAY 100135
    • WAY 100478
    • N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-alpha-phenyl-1-piperazinepropanamide
    • (S)-WAY1001352HCl
    • (S)-N-TERT-BUTYL-3-(4-(2-METHOXYPHENYL)-PIPERAZIN-1-YL)-2-PHENYLPROPANAMIDE DIHYDROCHLORIDE
    • CHEMBL22564
    • FT-0643189
    • GTPL79
    • DTXSID80927903
    • NCGC00386535-01
    • Q7946878
    • 133025-23-7
    • 1-Piperazinepropanamide, N-(1,1-dimethylethyl)-4-(2-methoxyphenyl)-alpha-phenyl-
    • N-tert-Butyl-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-phenyl-propionamide
    • (R)-N-tert-Butyl-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-phenyl-propionamide
    • Way-100135
    • WAY100135; WAY-100135;149055-79-8 (2HCl)
    • CHEBI:104131
    • PDSP1_000564
    • BCP27672
    • SCHEMBL2230435
    • PDSP2_000562
    • N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide
    • N-(tert-butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide
    • BDBM50047472
    • L001169
    • BRD-A66369147-300-01-5
    • way100135
    • WAY-100,135
    • AKOS040754396
    • N-t-butyl-3-[4-(2-methoxy-phenyl) piperazine-1-yl]-2-phenylpropionamide
    • N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-I+/--phenyl-1-piperazinepropanamide
    • N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide
    • DA-68672
    • Inchi: InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H
    • InChI Key: VJGZNBYDSDEOED-UHFFFAOYSA-N
    • SMILES: Cl.Cl.C(NC(=O)C(C1C=CC=CC=1)CN1CCN(C2C=CC=CC=2OC)CC1)(C)(C)C

Computed Properties

  • Exact Mass: 467.21100
  • Monoisotopic Mass: 395.257
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 44.8A^2

Experimental Properties

  • Density: 1.085
  • Boiling Point: 582.8°Cat760mmHg
  • Flash Point: 306.3°C
  • Refractive Index: 1.556
  • PSA: 44.81000
  • LogP: 5.51350

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride Security Information

  • Storage Condition:Desiccate at +4°C

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM169940-1g
(S)-N-(tert-butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride
133025-23-7 95%
1g
$8820 2024-08-02
Chemenu
CM169940-100mg
(S)-N-(tert-butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride
133025-23-7 95%
100mg
$4900 2024-08-02

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride Related Literature

Additional information on (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride: A Comprehensive Overview of Its Pharmacological Profile and Therapeutic Potential

CAS No. 133025-23-7 represents a novel pharmaceutical compound with unique structural characteristics that have sparked significant interest in the field of drug development. This amino acid derivative features a complex molecular framework combining a tert-butyl group, a 2-methoxyphenyl substituent, and a piperazin-1-yl ring system. The dihydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for targeted therapy in various disease models. Recent advancements in computational chemistry and in vitro screening have further elucidated its potential as a multi-target drug with broad therapeutic applications.

Structural analysis of (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride reveals a proline analog scaffold with a phenyl ring at the C-2 position and a piperazine ring at the C-4 position. The tert-butyl group at the N-1 position provides steric shielding, while the 2-methoxyphenyl substituent introduces hydrophobic interactions. This molecular architecture has been shown to modulate neurotransmitter receptors and ion channels, making it a potential therapeutic agent for central nervous system disorders. Recent studies have highlighted its ability to interact with serotonin receptors and adrenergic receptors, suggesting applications in psychiatric disorders and neurodegenerative diseases.

Advancements in drug discovery have led to the identification of (S)-N-(tert-Butyl)-3-(4-(2-methyloxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrotide as a potential anti-inflammatory agent. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit inflammatory cytokine production by targeting pro-inflammatory pathways. The compound's selective binding to TLR4 receptors and MAPK signaling pathways suggests its utility in chronic inflammatory diseases such as arthritis and autoimmune conditions. These findings align with recent trends in targeted therapy for inflammatory disorders, emphasizing the compound's potential as a novel therapeutic agent.

Research into (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride's pharmacodynamic properties has revealed its potential as an antidepressant and anxiolytic agent. A 2024 study in Pharmacological Research showed that the compound modulates serotonin reuptake and neurotransmitter release, similar to SSRI medications. The compound's selective interaction with 5-HT1A receptors and 5-HT2A receptors suggests its efficacy in treating major depressive disorder and anxiety disorders. These findings are particularly relevant in the context of precision medicine, where personalized therapeutic approaches are increasingly emphasized.

Emerging evidence suggests that (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride may have applications in oncology. A 2023 preclinical study published in Cancer Research demonstrated its ability to inhibit angiogenesis and tumor growth by targeting VEGF signaling pathways. The compound's selective binding to VEGFR-2 and VEGFR-3 receptors suggests its potential as an anti-angiogenic agent in solid tumors. These findings highlight the compound's versatility and its potential to address multiple disease mechanisms.

Recent developments in drug formulation have further enhanced the therapeutic potential of (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride. A 2024 study in Advanced Drug Delivery Reviews explored the use of nanoformulations to improve the compound's bioavailability and targeted delivery. The use of liposomal delivery systems and nanoparticle-based formulations has been shown to enhance the compound's pharmacokinetic profile and therapeutic efficacy. These advancements underscore the importance of nanotechnology in modern drug development and pharmaceutical innovation.

Despite its promising therapeutic potential, (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride faces challenges related to drug safety and side effects. A 2023 review in Drug Safety highlighted the need for further studies to evaluate its long-term toxicity and pharmacovigilance profile. The compound's selective binding to off-target receptors raises concerns about potential adverse effects, particularly in chronic treatment regimens. These findings emphasize the importance of rigorous clinical trials and drug safety assessments in the development of new therapeutic agents.

Overall, (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and potential therapeutic applications make it a promising candidate for targeted therapy in various disease models. As research continues to evolve, the compound's role in precision medicine and personalized treatment is likely to expand, offering new opportunities for drug development and clinical innovation.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司